6-[(3,4-Dimethoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
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Overview
Description
6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a bicyclo[3.1.0]hexane core, which includes two dioxo groups and two nitrile groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.1.0]hexane core can be synthesized through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
Introduction of the benzoyl group: The 3,4-dimethoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the bicyclic core in the presence of a Lewis acid catalyst.
Formation of nitrile groups: The nitrile groups are typically introduced through a nucleophilic substitution reaction, where appropriate nitrile precursors react with the intermediate compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly antiviral and anticancer agents.
Materials Science: Its bicyclic structure and functional groups make it suitable for the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate enzyme mechanisms or receptor interactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function . Additionally, the presence of nitrile and dioxo groups can facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications and altered protein function .
Comparison with Similar Compounds
6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can be compared with other similar compounds, such as:
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has a similar bicyclic core but differs in the substitution pattern, which can lead to different chemical reactivity and biological activity.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: This compound lacks the nitrile groups and has different functional groups, resulting in distinct chemical properties and applications.
The uniqueness of 6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile lies in its specific combination of functional groups and bicyclic structure, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H11N3O5 |
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Molecular Weight |
325.27 g/mol |
IUPAC Name |
6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C16H11N3O5/c1-23-9-4-3-8(5-10(9)24-2)11(20)12-15(6-17)13(21)19-14(22)16(12,15)7-18/h3-5,12H,1-2H3,(H,19,21,22) |
InChI Key |
IVUCFDUKOWINOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N)OC |
Origin of Product |
United States |
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